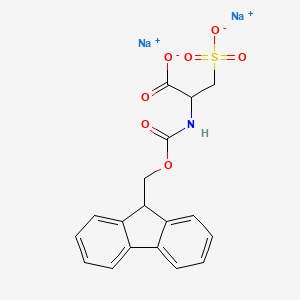
(1,2-Benzoxazol-3-yl)methanesulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Benzoxazol-3-yl)methanesulfonylfluoride is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Benzoxazol-3-yl)methanesulfonylfluoride typically involves the reaction of 2-aminophenol with various reagents. One common method is the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the benzoxazole ring . The resulting benzoxazole can then be further functionalized to introduce the methanesulfonylfluoride group.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the reaction efficiency and yield . The reaction conditions are optimized to achieve high purity and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Benzoxazol-3-yl)methanesulfonylfluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
(1,2-Benzoxazol-3-yl)methanesulfonylfluoride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (1,2-Benzoxazol-3-yl)methanesulfonylfluoride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, benzoxazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl benzoxazole sulfonamide
- 2-Piperidine-benzoxazole sulfonamides
Uniqueness
(1,2-Benzoxazol-3-yl)methanesulfonylfluoride is unique due to its specific functional groups and the resulting chemical properties. Compared to other benzoxazole derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H6FNO3S |
|---|---|
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
1,2-benzoxazol-3-ylmethanesulfonyl fluoride |
InChI |
InChI=1S/C8H6FNO3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2 |
Clé InChI |
FXKSJRLWDDJUOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13637938.png)

